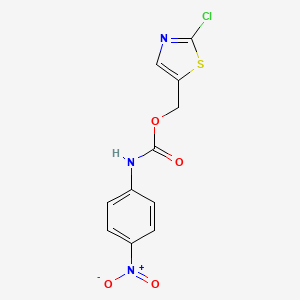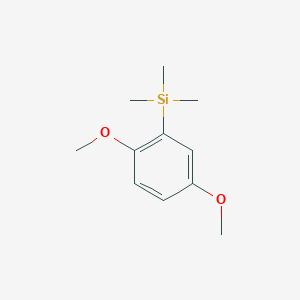
1-(Trimethylsilyl)-2,5-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyl)-2,5-dimethoxybenzene, also known as TMD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMD is a colorless liquid that is soluble in organic solvents and has a molecular weight of 210.36 g/mol. In
科学的研究の応用
Overcharge Protection in Lithium-Ion Batteries
1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene, a close derivative of 1-(Trimethylsilyl)-2,5-dimethoxybenzene, has been utilized as a novel redox shuttle additive for overcharge protection in lithium-ion batteries. This additive enhances the long-term efficiency of overcharge protection, offering insights into the mechanisms of battery longevity and stability (Huang et al., 2015).
Regioselective Functionalization in Organic Chemistry
The derivative has been studied for its role in regioselective functionalization of benzene, particularly in cases where classical methods are ineffective. This involves using 2-trimethylsilylated intermediates, highlighting the compound's utility in complex organic synthesis (Bennetau et al., 1993).
Study in Organometallic Chemistry
Research has explored the conformational aspects of tricarbonyl(1-trimethylsilyl-2,3-dimethoxybenzene)chromium. The study focuses on the spatial arrangement and steric effects of the trimethylsilyl group in relation to the Cr(CO)3 group, contributing to the understanding of molecular conformations in organometallic compounds (Boutonnet et al., 1985).
Nucleophilic Aromatic Substitution Reactions
The compound has been involved in studies examining nucleophilic aromatic substitution reactions. These reactions are fundamental in organic synthesis, indicating the compound's role in facilitating such processes and contributing to the development of new synthetic methods (Hu et al., 1995).
Synthesis of Benzyne Precursors and Luminescent Materials
1,2-Bis(trimethylsilyl)benzene, a related compound, serves as a key material in synthesizing efficient benzyne precursors and certain luminescent π-conjugated materials. This highlights the compound's role in advanced material synthesis and its potential applications in electronic and photonic devices (Lorbach et al., 2010).
特性
IUPAC Name |
(2,5-dimethoxyphenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2Si/c1-12-9-6-7-10(13-2)11(8-9)14(3,4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYZLOOFEZWQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)-2,5-dimethoxybenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2872901.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2872902.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2872906.png)
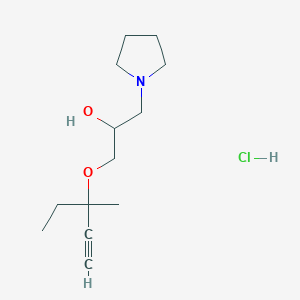
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2872910.png)
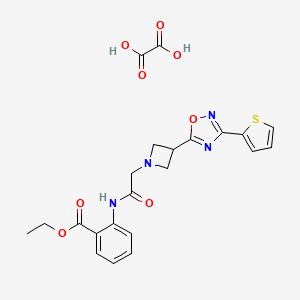
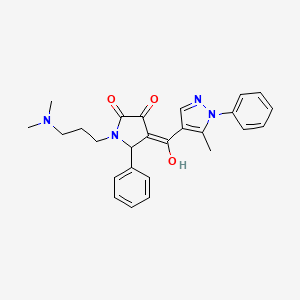

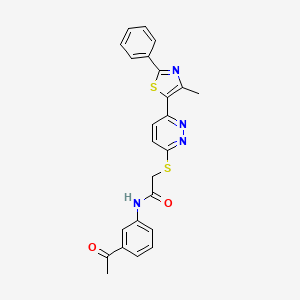
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)
